molecular formula C24H32ClNO5 B12735086 Propanoic acid, 2,2-dimethyl-, 4-(1-hydroxy-2-((2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)propyl)phenyl ester, hydrochloride CAS No. 87092-30-6

Propanoic acid, 2,2-dimethyl-, 4-(1-hydroxy-2-((2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)propyl)phenyl ester, hydrochloride

Cat. No.: B12735086
CAS No.: 87092-30-6
M. Wt: 450.0 g/mol
InChI Key: VIKBMDZPCWELHA-UHFFFAOYSA-N
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Description

Propanoic acid, 2,2-dimethyl-, 4-(1-hydroxy-2-((2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)propyl)phenyl ester, hydrochloride is a complex organic compound with a unique structure It is characterized by the presence of a propanoic acid moiety, a dimethyl group, and a phenyl ester linked to a benzodioxolyl ethylamine derivative

Preparation Methods

The synthesis of Propanoic acid, 2,2-dimethyl-, 4-(1-hydroxy-2-((2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)propyl)phenyl ester, hydrochloride involves multiple steps. The starting materials typically include propanoic acid derivatives and benzodioxolyl ethylamine. The synthetic route may involve esterification, amidation, and other organic reactions under controlled conditions. Industrial production methods may utilize catalytic processes and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Propanoic acid, 2,2-dimethyl-, 4-(1-hydroxy-2-((2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)propyl)phenyl ester, hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzodioxolyl ethylamine moiety may interact with neurotransmitter receptors, while the ester and amide groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds include other propanoic acid derivatives and benzodioxolyl ethylamine derivatives. Compared to these compounds, Propanoic acid, 2,2-dimethyl-, 4-(1-hydroxy-2-((2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)propyl)phenyl ester, hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

CAS No.

87092-30-6

Molecular Formula

C24H32ClNO5

Molecular Weight

450.0 g/mol

IUPAC Name

[4-[1-hydroxy-2-[2-(2-methyl-1,3-benzodioxol-2-yl)ethylamino]propyl]phenyl] 2,2-dimethylpropanoate;hydrochloride

InChI

InChI=1S/C24H31NO5.ClH/c1-16(25-15-14-24(5)29-19-8-6-7-9-20(19)30-24)21(26)17-10-12-18(13-11-17)28-22(27)23(2,3)4;/h6-13,16,21,25-26H,14-15H2,1-5H3;1H

InChI Key

VIKBMDZPCWELHA-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)OC(=O)C(C)(C)C)O)NCCC2(OC3=CC=CC=C3O2)C.Cl

Origin of Product

United States

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